![molecular formula C16H10BrN3O2S B225419 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as BNST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNST is a versatile compound that has been used in different studies, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. In the case of ROS detection, this compound reacts with the ROS to form a fluorescent product that can be detected using spectroscopic techniques. In the case of cancer treatment, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In the case of ROS detection, this compound has been shown to be highly selective and sensitive, making it a useful tool for detecting ROS in biological systems. In the case of cancer treatment, this compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole in lab experiments is its versatility and ease of synthesis. Additionally, this compound has been shown to have high selectivity and sensitivity in various applications, making it a useful tool in scientific research. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in each application.
Zukünftige Richtungen
There are several future directions for 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole research, including its potential use in developing new cancer therapies and as a tool for studying cellular signaling pathways. Additionally, this compound could be further developed as a fluorescent probe for detecting other reactive species, such as reactive nitrogen species. Further studies are also needed to evaluate the potential toxicity of this compound and to optimize its use in different applications.
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, selectivity, and sensitivity make it a useful tool in various applications, including biochemistry, pharmacology, and medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in different applications.
Synthesemethoden
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is relatively straightforward and involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, and typically requires refluxing for several hours. After the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. This compound has also been used as a photoaffinity labeling reagent for identifying protein targets in cells. Additionally, this compound has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that selectively destroys cancer cells.
Eigenschaften
Molekularformel |
C16H10BrN3O2S |
---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
1-(4-bromonaphthalen-1-yl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H10BrN3O2S/c17-13-9-10-16(12-6-2-1-5-11(12)13)23(21,22)20-15-8-4-3-7-14(15)18-19-20/h1-10H |
InChI-Schlüssel |
RBNJLLVZUMEMDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.